

discovery and synthesis of 4,5-Difluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name:	4,5-Difluoro-2-hydroxybenzaldehyde
Cat. No.:	B188027

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An In-depth Technical Guide to the Synthesis and Utility of **4,5-Difluoro-2-hydroxybenzaldehyde**

Abstract

This technical guide provides a comprehensive overview of **4,5-Difluoro-2-hydroxybenzaldehyde**, a key fluorinated building block in modern medicinal chemistry and materials science. The document details the compound's physicochemical properties, outlines principal synthetic methodologies with in-depth mechanistic discussions, and presents detailed experimental protocols. Emphasis is placed on explaining the causal factors behind synthetic strategies, particularly the regioselective formylation of 3,4-difluorophenol. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis and application of this valuable intermediate.

Introduction: The Significance of Fluorinated Salicylaldehydes

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious fluorination can enhance metabolic

stability, improve membrane permeability, and modulate pKa, leading to increased potency and better bioavailability[1].

4,5-Difluoro-2-hydroxybenzaldehyde (also known as 4,5-difluorosalicylaldehyde) is a prime example of a high-value fluorinated intermediate. Its structure combines the reactive functionalities of a phenol, an aldehyde, and a difluorinated aromatic ring, making it a versatile precursor for a wide range of complex molecular architectures. Its utility is particularly noted in the synthesis of kinase inhibitors and other targeted therapeutics, where the difluoro-substitution pattern is crucial for achieving desired biological activity. This guide delves into the established methods for its synthesis, providing the technical detail necessary for its practical application in a laboratory setting.

Physicochemical and Safety Data

Accurate characterization is fundamental to the successful use of any chemical intermediate. The key properties of **4,5-Difluoro-2-hydroxybenzaldehyde** are summarized below.

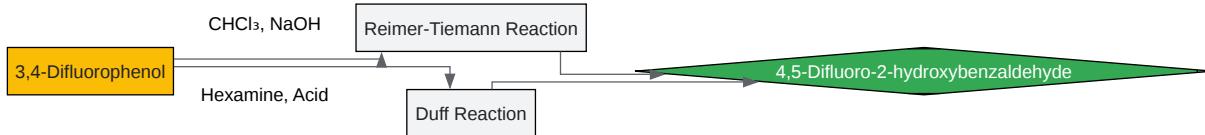
Property	Value	Source
IUPAC Name	4,5-difluoro-2-hydroxybenzaldehyde	[2]
CAS Number	199287-52-0	[2]
Molecular Formula	C ₇ H ₄ F ₂ O ₂	[2][3]
Molecular Weight	158.10 g/mol	[2]
Monoisotopic Mass	158.01793569 Da	[2][3]
Appearance	Typically a yellow or beige solid	
SMILES	C1=C(C(=CC(=C1F)F)O)C=O	[2][3]
InChIKey	HRLWPXGNZQEUHM-UHFFFAOYSA-N	[2]

Safety Profile: This compound is associated with specific hazards that require careful handling in a laboratory environment.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].
- Precautionary Measures: Standard personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes[2].

Synthesis Methodologies: Formylation of 3,4-Difluorophenol

The primary and most direct route to **4,5-Difluoro-2-hydroxybenzaldehyde** is the electrophilic formylation of 3,4-difluorophenol[4]. The hydroxyl group is a strong activating, ortho-, para-director. Due to steric hindrance from the fluorine at position 4, formylation is strongly favored at the C2 (ortho) position. Two classical named reactions are predominantly employed for this transformation: the Reimer-Tiemann reaction and the Duff reaction.



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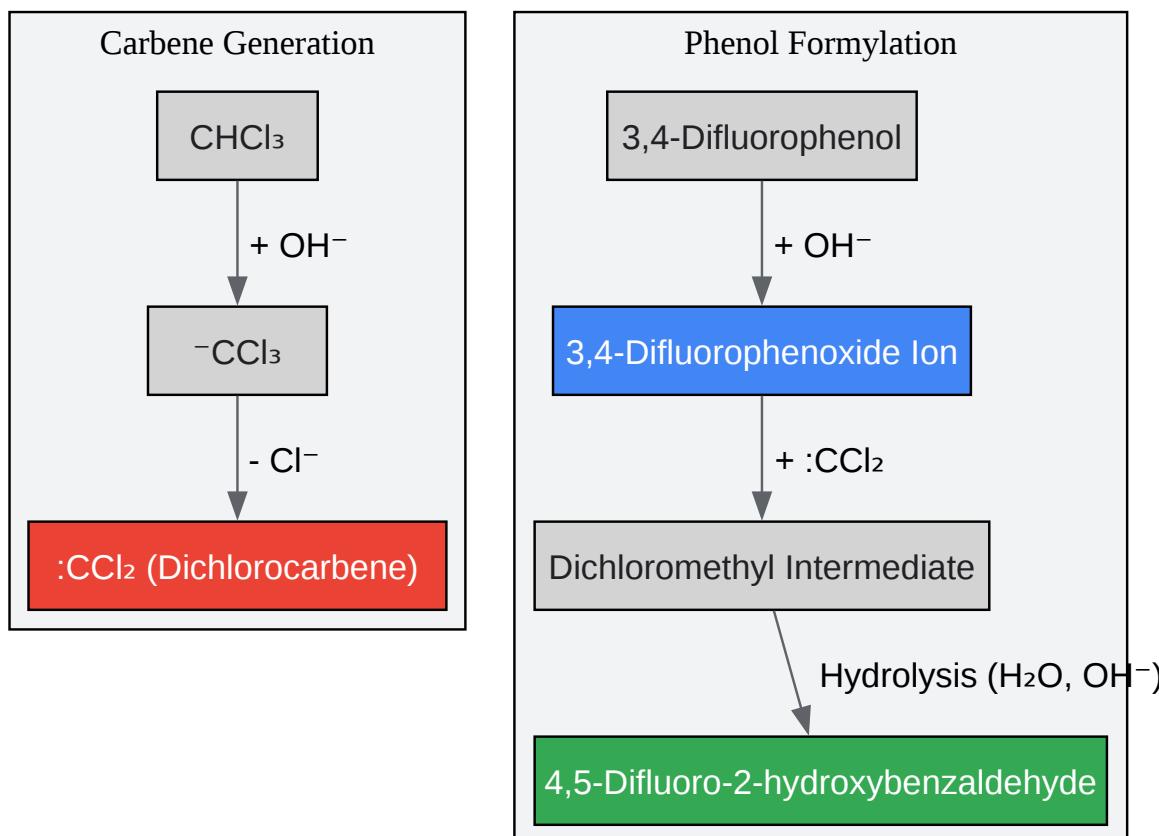
Caption: High-level workflow for the synthesis of **4,5-Difluoro-2-hydroxybenzaldehyde**.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a widely used method for the ortho-formylation of phenols[5][6]. The reaction involves treating the phenol with chloroform (CHCl_3) in a strong basic solution, typically aqueous sodium or potassium hydroxide[7][8].

Causality and Mechanism: The reaction's efficacy hinges on the in-situ generation of dichlorocarbene ($:\text{CCl}_2$), a highly reactive and electron-deficient electrophile[5][6][7]. The mechanism proceeds through several distinct steps:

- Carbene Generation: The strong hydroxide base deprotonates chloroform to form the trichloromethanide anion ($-\text{CCl}_3$), which rapidly undergoes alpha-elimination to yield dichlorocarbene[6][8].
- Phenoxide Formation: The hydroxide also deprotonates the starting 3,4-difluorophenol to form the corresponding phenoxide ion. This step is crucial as the negative charge is delocalized into the aromatic ring, dramatically increasing its nucleophilicity[5][9].
- Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene. This attack is regioselective for the ortho position, driven by the directing effect of the phenoxide[5][7].
- Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to form the final aldehyde product[5][7].

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Caption: Mechanism of the Reimer-Tiemann reaction for phenol formylation.

Experimental Protocol (Reimer-Tiemann):

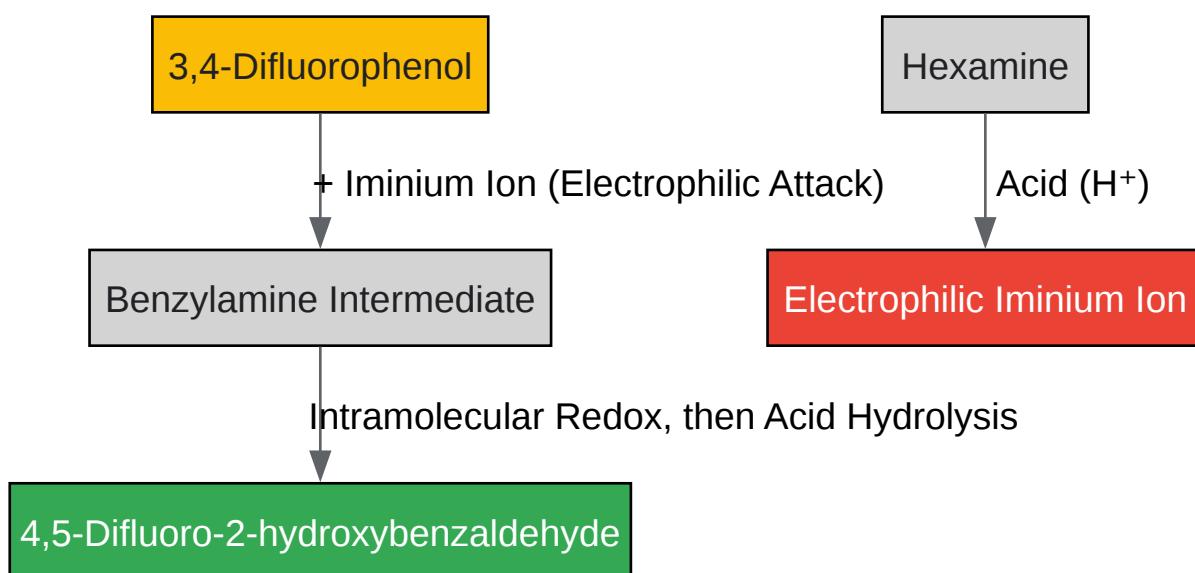
- Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3,4-difluorophenol (1.0 eq) in a 20-40% aqueous solution of sodium hydroxide (approx. 8.0 eq)[7].
- Reaction: Heat the biphasic mixture to 60-70°C with vigorous stirring[7][8].
- Addition: Add chloroform (2.0-3.0 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature. The reaction can be exothermic, so controlled addition is critical[9].
- Stirring: After the addition is complete, continue to stir the mixture at 70°C for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Cool the mixture to room temperature. Carefully acidify the aqueous solution with dilute hydrochloric acid to a pH of 4-5. This will precipitate the product.
- Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

The Duff Reaction

The Duff reaction is an alternative formylation method that uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid[10][11]. It is particularly effective for electron-rich phenols[10].

Causality and Mechanism: The Duff reaction proceeds via an electrophilic aromatic substitution mechanism distinct from the Reimer-Tiemann pathway.

- **Iminium Ion Formation:** In the acidic medium, hexamine is protonated and undergoes a series of steps to generate an electrophilic iminium ion ($\text{CH}_2=\text{NR}_2^+$), which serves as the formyl group equivalent[10].
- **Electrophilic Attack:** The activated aromatic ring of the phenol attacks the iminium ion, again preferentially at the ortho position, to form a benzylamine-type intermediate.
- **Redox and Hydrolysis:** An intramolecular redox reaction occurs, followed by acidic hydrolysis of the resulting imine during work-up, which liberates the aldehyde functionality[10].



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Caption: Simplified mechanism of the Duff reaction for aromatic formylation.

Experimental Protocol (Duff):

- **Setup:** To a flask, add 3,4-difluorophenol (1.0 eq), hexamine (1.0-1.5 eq), and the acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid)[11].
- **Reaction:** Heat the reaction mixture to 80-150°C (the exact temperature depends on the acid used; lower temperatures are possible with trifluoroacetic acid) for 4-12 hours[11][12].
- **Hydrolysis:** Cool the mixture and add an aqueous acid solution (e.g., 2M H_2SO_4). Heat the mixture to reflux for 15-30 minutes to hydrolyze the intermediate imine.

- Work-up: After cooling, extract the product with an organic solvent like diethyl ether or ethyl acetate.
- Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization.

Comparative Insight:

- Reimer-Tiemann: Generally higher yielding but uses a hazardous reagent (chloroform) and harsh basic conditions which may not be suitable for sensitive substrates.
- Duff Reaction: Avoids chloroform but is often less efficient, with yields reported in the 15-20% range under classical conditions, though modifications can improve this[11][12]. The reaction conditions can also be rigorous.

Applications in Research and Drug Development

4,5-Difluoro-2-hydroxybenzaldehyde is not an end product but a critical starting material. Its primary value lies in its use as a scaffold to build more complex molecules with potential therapeutic applications.

- Synthesis of Kinase Inhibitors: The compound is a documented precursor in the synthesis of potent inhibitors for drug-resistant mutants of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology[2].
- Fragment-Based Drug Discovery: As a "fragment," it can be used in screening campaigns to identify initial binding interactions with protein targets, which can then be elaborated into more potent drug candidates.
- Precursor to Heterocycles: The aldehyde and phenol groups provide convenient handles for constructing various heterocyclic ring systems (e.g., benzofurans, chromones) that are prevalent in pharmacologically active compounds.

Conclusion

4,5-Difluoro-2-hydroxybenzaldehyde is a strategically important fluorinated intermediate whose synthesis is accessible through well-established formylation reactions. The choice between methods like the Reimer-Tiemann and Duff reactions depends on factors such as scale, substrate tolerance, and available reagents. A thorough understanding of the underlying mechanisms and experimental protocols, as detailed in this guide, empowers researchers to efficiently produce this versatile building block for applications spanning drug discovery, medicinal chemistry, and materials science.

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